molecular formula C15H10F3NO2 B6313215 4-Phenoxy-6-(trifluoromethyl)indolin-2-one CAS No. 1357625-15-0

4-Phenoxy-6-(trifluoromethyl)indolin-2-one

Cat. No. B6313215
CAS RN: 1357625-15-0
M. Wt: 293.24 g/mol
InChI Key: IZMZNXDTAAYCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenoxy-6-(trifluoromethyl)indolin-2-one, also known as 4-Phenoxy-6-TFMI, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. 4-Phenoxy-6-TFMI is a derivative of indole, and has been used as a building block for the synthesis of new molecules and materials. Its unique structure has enabled researchers to explore its potential applications in a wide range of fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been studied for its potential applications in a variety of scientific research fields. In organic synthesis, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been used as a building block for the synthesis of new molecules and materials. In drug discovery, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been used as a scaffold for the development of novel bioactive compounds. In biochemistry, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been studied for its potential applications in enzyme inhibition and protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI are not fully understood. However, the compound has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI in lab experiments is its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression. The main limitation of using 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI in lab experiments is that the exact mechanism of action of the compound is not fully understood.

Future Directions

Given the potential applications of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI in a variety of scientific research fields, there are numerous potential future directions for research. These include the development of novel compounds based on the 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI scaffold, further studies into the mechanism of action of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI, and the development of new methods for the synthesis of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI. In addition, further studies into the biochemical and physiological effects of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI could lead to new applications for the compound in drug discovery and biochemistry.

Synthesis Methods

The synthesis of 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI is a multi-step process. The first step involves the reaction of 3-chloro-2-methylindole with phenylboronic acid, in the presence of a base, to give the intermediate product 4-phenoxy-3-methylindole. This intermediate product is then reacted with trifluoromethyl iodide to give 4-Phenoxy-6-(trifluoromethyl)indolin-2-oneTFMI.

properties

IUPAC Name

4-phenoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2/c16-15(17,18)9-6-12-11(8-14(20)19-12)13(7-9)21-10-4-2-1-3-5-10/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMZNXDTAAYCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2OC3=CC=CC=C3)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxy-6-(trifluoromethyl)indolin-2-one

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